REACTION_CXSMILES
|
[CH2:1]=O.Cl.[CH3:4][NH:5][CH3:6].[CH2:7]([N:9]1[CH:13]=[CH:12][CH:11]=[CH:10]1)[CH3:8].[OH-].[Na+]>CCOCC>[CH3:4][N:5]([CH2:1][C:10]1[N:9]([CH2:7][CH3:8])[CH:13]=[CH:12][CH:11]=1)[CH3:6] |f:1.2,4.5|
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring over 1 hour and 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to separate it
|
Type
|
CUSTOM
|
Details
|
The thus obtained organic phase was separated
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (methylene chloride:methanol, 9:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC=1N(C=CC1)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |